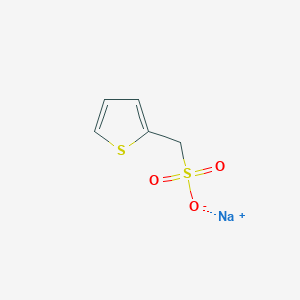

Sodium thiophen-2-ylmethanesulfonate

Description

Historical Context and Discovery

The development of sodium thiophen-2-ylmethanesulfonate emerged from the broader historical trajectory of thiophene chemistry, which began with Viktor Meyer's groundbreaking discovery of thiophene in 1882 as a contaminant in benzene. Meyer's initial observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene led to the isolation of thiophene as the actual substance responsible for this reaction, marking the beginning of systematic thiophene research. The subsequent decades witnessed extensive exploration of thiophene derivatives, with particular emphasis on functionalizing the aromatic ring system to create compounds with enhanced chemical and physical properties. The synthesis of thiophene-based sulfonates represents a natural evolution of this research trajectory, combining the well-established chemistry of thiophene with the versatile functionality of sulfonate groups.

The specific development of this compound can be traced to advances in organosulfur chemistry during the late twentieth century, when researchers began systematically exploring the combination of heterocyclic aromatic systems with various sulfur-containing functional groups. The compound's identification as a discrete chemical entity, assigned Chemical Abstracts Service registry number 86843-12-1, reflects the systematic cataloging of organosulfur compounds that occurred during this period. Historical synthetic approaches to similar compounds involved the use of specialized sulfidizing reagents and careful control of reaction conditions to achieve the desired substitution patterns on the thiophene ring. The development of reliable synthetic methodologies for preparing thiophene-based sulfonates contributed significantly to the expansion of available chemical space within organosulfur chemistry, providing researchers with access to previously unexplored structural motifs.

Significance in Organosulfur Chemistry

This compound occupies a prominent position within organosulfur chemistry due to its unique combination of structural features that enable diverse chemical transformations and applications. The compound exemplifies the broader class of sodium sulfinates, which have gained recognition as versatile building blocks for preparing many valuable organosulfur compounds through sulfur-sulfur, nitrogen-sulfur, and carbon-sulfur bond-forming reactions. The presence of the thiophene ring system confers aromatic stability while providing multiple sites for potential chemical modification, while the sulfonate functionality offers excellent water solubility and ionic character that facilitates various synthetic transformations. This dual nature makes the compound particularly valuable for synthetic chemists seeking to incorporate both aromatic heterocyclic and sulfonate functionalities into target molecules.

The significance of this compound extends beyond its immediate synthetic utility to encompass its role as a model compound for understanding fundamental principles of organosulfur chemistry. Research has demonstrated that sodium sulfinates can participate in oxidative-sulfonylation reactions, where the combination of iodine and tert-butyl hydroperoxide allows reactions between tertiary amines and sodium sulfinates to proceed through cleavage of carbon-nitrogen bonds in aqueous media. These mechanistic insights have broad implications for the design of new synthetic methodologies involving sulfonate-containing compounds. Furthermore, the compound serves as an important reference point for studies investigating the electronic and steric effects of different substituents on thiophene ring systems, contributing to the development of structure-activity relationships that guide the design of new thiophene-based materials and pharmaceuticals.

Classification and Nomenclature

This compound belongs to the chemical class of organosulfur compounds, specifically within the subclass of aromatic sulfonates. The systematic nomenclature of this compound reflects its structural components: the "thiophen-2-yl" designation indicates attachment at the 2-position of the thiophene ring, "methane" refers to the single carbon bridge, "sulfonate" denotes the sulfur-oxygen anionic group, and "sodium" identifies the counterion. This naming convention follows International Union of Pure and Applied Chemistry guidelines for systematic chemical nomenclature, ensuring unambiguous identification of the compound's structure and connectivity patterns. Alternative nomenclature systems may refer to this compound using various synonyms, but the systematic name provides the most precise structural description.

The classification of this compound as an organosulfur compound places it within a broader category that encompasses thousands of structurally diverse molecules sharing the common feature of carbon-sulfur bonds. Within this classification, the compound represents a specific subset characterized by the presence of both aromatic heterocyclic and ionic sulfonate functionalities. The thiophene component classifies the compound as a heterocyclic aromatic compound, specifically a five-membered ring containing one sulfur atom in an aromatic system. The sulfonate group classifies it as an ionic compound with strong electrolyte properties in aqueous solution. This dual classification has important implications for the compound's physical and chemical properties, influencing factors such as solubility, stability, and reactivity patterns that are crucial for practical applications.

Compound Registry Information

This compound is officially registered in multiple chemical databases with specific identifiers that facilitate accurate identification and information retrieval. The compound bears Chemical Abstracts Service registry number 86843-12-1, which serves as its primary identifier in chemical literature and commercial databases. The molecular descriptor number MFCD28954423 provides additional identification within chemical inventory systems, while various supplier-specific catalog numbers enable procurement from commercial chemical vendors. These registry numbers are essential for ensuring accurate communication about the compound across different platforms and applications, preventing confusion with structurally similar compounds that might have different properties or applications.

Properties

IUPAC Name |

sodium;thiophen-2-ylmethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S2.Na/c6-10(7,8)4-5-2-1-3-9-5;/h1-3H,4H2,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOALAWGQCOSGDN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of

Biological Activity

Sodium thiophen-2-ylmethanesulfonate is a compound of increasing interest in biological research due to its unique structural properties and potential applications in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which enhances its interaction with biological molecules. The sulfonate group contributes to its solubility and reactivity in aqueous environments, making it suitable for various biochemical applications.

Chemical Formula : C8H9NaO3S2

Molecular Weight : 238.28 g/mol

Solubility : Highly soluble in water due to the sulfonate group.

The primary mechanism of action for this compound involves modulation of enzyme activity and interaction with cellular receptors. The compound can influence various biochemical pathways by:

- Enzyme Modulation : It acts as an inhibitor or activator for specific enzymes, impacting metabolic processes.

- Receptor Interaction : The thiophene ring can interact with aromatic residues in proteins, potentially altering their function and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds containing thiophene rings can inhibit bacterial growth by interfering with fatty acid synthesis pathways .

- Enzyme Inhibition : It has been reported to inhibit β-ketoacyl-ACP synthase, a key enzyme in bacterial fatty acid synthesis, demonstrating potential as an antibiotic .

- Cytotoxic Effects : Preliminary investigations suggest that this compound may have cytotoxic effects on certain cancer cell lines, warranting further exploration into its anticancer properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, with an IC50 value determined through serial dilution methods.

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Bacillus subtilis | 20 |

The findings suggest that this compound could be developed into a novel antimicrobial agent .

Case Study 2: Enzyme Inhibition

In another investigation, the inhibitory effects of this compound on β-ketoacyl-ACP synthase were assessed using purified enzyme assays. The compound showed potent inhibition with a Ki value indicating strong binding affinity.

| Compound | Ki (µM) |

|---|---|

| This compound | 0.5 |

| Control Compound A | 1.0 |

| Control Compound B | 0.8 |

This study highlights the potential of this compound as a lead compound for antibiotic development targeting fatty acid biosynthesis in bacteria .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has shown that sodium thiophen-2-ylmethanesulfonate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, a study highlighted its potential as an antimicrobial agent, suggesting its use in developing new therapeutic agents for infections caused by resistant bacterial strains .

Stress-Protective Effects

A notable application of this compound is its stress-protective effect on liver tissues under acute immobilization stress conditions. In a histological study involving rats, this compound was shown to mitigate liver damage caused by stress. The compound improved the structural integrity of hepatocytes and reduced signs of necrosis, indicating its potential as a protective agent in stress-related liver injuries .

Synthesis and Intermediate Use

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. For example, it is involved in the preparation of compounds like zonisamide, an antiepileptic medication. The synthesis process typically involves sulfonation reactions where this compound acts as a key reagent . This highlights its importance not only as a standalone compound but also as a building block in drug development.

Biochemical Research

In biochemical studies, this compound has been utilized to explore its interactions with metal complexes. Research indicates that it can act as a ligand in the formation of copper complexes, which are studied for their potential therapeutic applications . These interactions are crucial for understanding the compound's role in metal ion coordination and its implications for pharmacological efficacy.

Environmental Impact Studies

The compound's applications extend to environmental sciences, where it is evaluated for its effects on plant health and soil chemistry. Regulatory assessments have included this compound in studies aimed at understanding its impact on groundwater and aquatic ecosystems, ensuring that its use does not adversely affect environmental health .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Thiophen-2-yl)ethyl Methanesulfonate

- Structure : Ethyl methanesulfonate linked to a thiophene ring.

- Synthesis : Prepared via alkylation of thiophene derivatives using cesium carbonate as a base .

- Reactivity/Applications: Demonstrated in the synthesis of thiofentanyl analogs, where the ethyl chain enhances steric accessibility for reductive amination. Yields for N-alkylated piperidinones exceed 90%, highlighting its efficiency in forming tertiary amines .

4-(Thiophen-2-yl)butyl Methanesulfonate (MK33)

- Structure : Butyl methanesulfonate substituted with a thiophene moiety.

- Synthesis : Derived from 4-(thiophen-2-yl)butan-1-ol via sulfonation .

- Reactivity/Applications : The longer butyl chain may reduce electrophilicity of the sulfonate group, slowing nucleophilic substitution kinetics. This property could be advantageous in controlled-release synthetic pathways.

- Key Difference : Increased alkyl chain length alters solubility and steric hindrance, impacting reaction rates in comparison to shorter-chain analogs .

Sodium 2-Methylprop-2-ene-1-sulphonate

- Structure : Allyl sulfonate with a sodium counterion (CAS 1561-92-8).

- Reactivity/Applications : Unlike sodium thiophen-2-ylmethanesulfonate, this compound lacks aromaticity but features a conjugated double bond, making it reactive in polymerization or as a surfactant.

- Key Difference : The allyl group enables radical-initiated polymerization, a property absent in thiophene-based sulfonates .

Thiosulfonates and Allyl Sulfones

- Examples : DABSO (SO₂ surrogate), thiosulfonates (e.g., S-alkyl thiosulfonates).

- Reactivity/Applications : Used as sulfonylation reagents for introducing sulfonyl groups. Thiosulfonates undergo radical-mediated C–S bond cleavage, whereas this compound participates in polar reactions (e.g., SN2 substitutions) .

- Key Difference : Thiosulfonates and allyl sulfones are bifunctional (S–S or S–O bonds), enabling diverse reactivity, while methanesulfonates primarily act as leaving groups .

Comparative Data Table

Research Findings and Implications

- Pharmaceutical Utility : this compound’s methyl group enables rapid alkylation, but ethyl or butyl analogs (e.g., 2-(thiophen-2-yl)ethyl methanesulfonate) offer tailored reactivity for specific drug intermediates .

- Material Science : Allyl sulfonates like sodium 2-methylprop-2-ene-1-sulphonate exhibit divergent applications (e.g., polymerization) compared to aromatic sulfonates, which are less suited for such processes .

- Reactivity Trends : Shorter alkyl chains in sulfonates enhance electrophilicity, favoring SN2 mechanisms, while longer chains or aromatic systems (e.g., thiophene) modulate solubility and steric effects .

Q & A

Q. What are the key considerations for synthesizing and characterizing sodium thiophen-2-ylmethanesulfonate in a laboratory setting?

Synthesis requires precise control of sulfonation reactions, typically using concentrated sulfuric acid or derivatives under controlled temperatures (e.g., cold conditions to avoid over-sulfonation). Characterization involves:

- NMR spectroscopy to confirm the sulfonate group’s position and purity.

- Infrared (IR) spectroscopy to identify sulfonate (S=O) stretching vibrations (~1200–1300 cm⁻¹).

- Mass spectrometry for molecular ion validation.

- Elemental analysis (e.g., microanalysis for C, H, S, Na) to verify stoichiometry.

Experimental replication requires detailed procedural documentation, including solvent choice, reaction times, and purification steps (e.g., recrystallization solvents) .

Q. What safety protocols are critical when handling this compound in research?

- Ventilation : Use fume hoods to mitigate inhalation risks, as sulfonates may release hazardous aerosols.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Storage : Airtight containers in cool, dry environments away from oxidizing agents.

- Disposal : Follow federal/state regulations for sulfonate waste, including neutralization before disposal.

Refer to OSHA HCS guidelines (e.g., Flam. Liq. 2 classification for related thiophene derivatives) and SDS sheets for analogous compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic properties of this compound?

DFT methods (e.g., B3LYP hybrid functionals) are used to:

- Calculate HOMO-LUMO gaps to predict reactivity.

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Validate experimental spectroscopic data (e.g., NMR chemical shifts via gauge-including atomic orbital methods).

Methodological Tip : Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy in energy calculations . Pair with Lee-Yang-Parr correlation functionals for robust electron-density modeling .

Q. How can researchers resolve contradictions in spectroscopic data for sulfonated thiophene derivatives?

- Cross-validation : Compare NMR, IR, and X-ray crystallography data to confirm structural assignments.

- Dynamic Effects : Account for solvent-induced shifts or conformational flexibility in NMR analysis.

- Crystallographic Refinement : Use SHELXL for high-resolution structure determination, ensuring R-factors < 5% for reliable bond-length/angle metrics .

Example: Discrepancies in sulfonate group orientation can arise from crystal packing effects; Mercury software’s packing similarity tools help identify such artifacts .

Q. What mechanistic insights govern sulfonation reactions in thiophene derivatives like this compound?

- Electrophilic Substitution : Sulfonation occurs preferentially at the 2-position due to thiophene’s aromatic stabilization.

- Acid Catalysis : Concentrated H₂SO₄ protonates the thiophene ring, enhancing electrophilicity.

- Kinetic Control : Low temperatures favor monosubstitution, while higher temperatures risk polysulfonation.

Advanced studies may use isotopic labeling (e.g., ³⁵S) or in situ IR to track reaction intermediates .

Q. How can crystallographic data be leveraged to validate the structural integrity of this compound?

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., S–O ~1.43 Å) and angles to confirm sulfonate geometry.

- Mercury Software : Visualize void spaces and hydrogen-bonding networks to assess stability.

- CCDC Database Submission : Compare with existing structures (e.g., PubChem entries) to verify novelty .

Q. What ethical and methodological challenges arise when studying toxic or reactive sulfonates?

- Ethical Compliance : Adhere to institutional review boards (IRBs) for hazardous material handling, documenting risk assessments and disposal protocols.

- Data Transparency : Publish negative results (e.g., failed syntheses) to aid reproducibility.

- Collaboration : Consult toxicology experts to interpret bioaccumulation risks (e.g., PBT/vPvB classifications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.